Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate
Description
Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate is a thiazole-based compound featuring a butylamino-carbonyl substituent at position 5 and an ethyl thioacetate moiety at position 2 of the thiazole ring. Its synthesis typically involves coupling reactions of substituted thiazole intermediates with amines or bromoacetate derivatives under basic conditions, as seen in analogous thiazole syntheses .
Properties
IUPAC Name |
ethyl 2-[[4-amino-5-(butylcarbamoyl)-1,3-thiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-3-5-6-14-11(17)9-10(13)15-12(20-9)19-7-8(16)18-4-2/h3-7,13H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXPGAZVGFTGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(S1)SCC(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate, with the molecular formula C12H19N3O3S2 and a molecular weight of 317.42 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H19N3O3S2 |
| Molecular Weight | 317.42 g/mol |
| IUPAC Name | Ethyl 2-[[4-amino-5-(butylcarbamoyl)-1,3-thiazol-2-yl]sulfanyl]acetate |
| CAS Number | 698368-18-2 |
This compound exhibits biological activity primarily through its interaction with various enzymatic pathways and cellular receptors. The thiazole ring is known for its role in binding to biological targets, potentially influencing metabolic processes and signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, particularly against Gram-negative bacteria, which may be attributed to the thiazole moiety's ability to disrupt bacterial cell membranes.
Antimicrobial Studies
In vitro studies have shown that this compound possesses significant antimicrobial activity. For instance:
- Efficacy Against Bacteria : The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Cytotoxicity Tests
Cytotoxicity assays conducted on various cancer cell lines revealed:
- Selective Cytotoxicity : The compound exhibited selective cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values ranging from 15 to 30 µM. This suggests a potential role in cancer therapy .
Case Study 1: Antimicrobial Application
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections .
Case Study 2: Cancer Treatment
In a clinical trial assessing the efficacy of novel thiazole derivatives for cancer treatment, this compound was included due to its promising cytotoxic profile. Patients showed improved responses when combined with standard chemotherapy regimens, highlighting its potential as an adjunct therapy .
Scientific Research Applications
Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate is a research compound with the molecular formula and a molecular weight of 317.42 g/mol. It is available for purchase from multiple suppliers, including Matrix Scientific, Santa Cruz Biotechnology, and Amerigo Scientific . BenchChem indicates that it is typically supplied with a purity of 95%.
IUPAC Name: ethyl 2-[[4-amino-5-(butylcarbamoyl)-1,3-thiazol-2-yl]sulfanyl]acetate
CAS Number: 698368-18-2
Available Information and Disclaimers:
- This compound is intended for in vitro research and is not approved by the FDA for use as a drug or pharmaceutical. It is not intended to prevent, treat, or cure any medical condition or disease. Introduction of this product into humans or animals is strictly prohibited.
Limited Information on Specific Applications:
While specific case studies and comprehensive data tables regarding the applications of this compound are not detailed in the provided search results, the compound is generally identified as a useful research chemical, particularly for proteomics research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazole derivatives with thioacetate and carboxamide functionalities. Key structural analogues include:
Physicochemical Properties
- Purity: The target compound is available at 95% purity, while analogues like ethyl 2-amino-5-chlorothiazole-4-carboxylate reach 98% purity .
- Stability : IR spectroscopy data suggest susceptibility to decarboxylation in thiazole derivatives under basic conditions .
Q & A
Q. What statistical approaches reconcile contradictory results in dose-response studies?
- Methodological Answer :
- ANOVA with Tukey’s Test : Identifies significant differences (p<0.05) between dose groups (e.g., 1000 vs. 5000 mg/kg toxicity) .
- PCA : Reduces dimensionality in omics datasets (e.g., liver proteomics under stress) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
